tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
Description
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Properties
Molecular Formula |
C14H18INO2 |
|---|---|
Molecular Weight |
359.20 g/mol |
IUPAC Name |
tert-butyl N-(5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate |
InChI |
InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
KLDAQKSYKVKMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)I |
Origin of Product |
United States |
Technical Whitepaper: Chemical Properties, Synthesis, and Applications of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
Executive Summary
In the landscape of targeted drug discovery, the precise engineering of molecular scaffolds is paramount to achieving high target selectivity and minimizing off-target toxicity. tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate (CAS: 1289203-63-9) is a highly specialized, orthogonally protected halogenated aminoindane derivative[1]. It serves as a critical synthetic intermediate, most notably in the development of Notch-sparing gamma-secretase inhibitors (GSIs) for the treatment of Alzheimer's disease ()[2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its structural design, and self-validating experimental protocols for its synthesis and characterization.
Chemical and Physical Properties
Understanding the baseline properties of this intermediate is essential for optimizing downstream cross-coupling reactions and purification workflows. The quantitative data is summarized in Table 1.
Table 1: Physicochemical Profile of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
| Property | Value / Description |
| Chemical Name | tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate |
| CAS Number | 1289203-63-9[1] |
| Molecular Formula | C₁₄H₁₈INO₂[3] |
| Molecular Weight | 359.20 g/mol [3] |
| Appearance | Off-white to light yellow crystalline solid |
| Predicted Boiling Point | ~380–400 °C at 760 mmHg |
| Predicted Density | ~1.5 g/cm³ |
| Solubility Profile | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H₂O |
| Key Functional Groups | Aryl iodide, tert-Butoxycarbonyl (Boc) protected secondary amine, Indane core |
Mechanistic Role in Drug Development: Notch-Sparing GSIs
The structural architecture of tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate is not arbitrary; every functional group serves a distinct mechanistic purpose in the synthesis of advanced therapeutics.
The Causality of Structural Choices
-
The Indane Scaffold: The rigid, bicyclic indane core provides a lipophilic pharmacophore that perfectly occupies the hydrophobic binding pocket of the gamma-secretase complex.
-
The 5-Iodo Substitution: Iodine is an exceptional leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann etherification). This regioselective functionalization allows chemists to build complex diaryl ether derivatives, which are the active pharmacophores in modern GSIs ()[2].
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides immense steric shielding. It prevents the amine from acting as a competing nucleophile or poisoning palladium catalysts during downstream cross-coupling. Furthermore, it is orthogonal to the aryl iodide, meaning the iodine can be reacted while the amine remains safely masked.
The APP vs. Notch Cleavage Conundrum
Historically, non-selective gamma-secretase inhibitors successfully blocked the cleavage of Amyloid Precursor Protein (APP) to reduce toxic Aβ plaque formation. However, they simultaneously blocked the cleavage of the Notch receptor, leading to severe gastrointestinal toxicity ()[4]. Derivatives synthesized from this iodo-indane intermediate act as Notch-sparing GSIs . They allosterically modulate the enzyme to selectively inhibit APP cleavage while maintaining healthy Notch signaling[4].
Figure 1: Mechanism of Notch-sparing GSIs modulating the Gamma-Secretase complex.
Synthetic Methodologies & Experimental Protocols
The synthesis of tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate relies on a robust, two-step self-validating protocol starting from 5-iodo-2-indanone.
Protocol 1: Reductive Amination to 5-Iodo-2-aminoindane
-
Objective: Convert the ketone to a primary amine without reducing the aryl iodide.
-
Causality of Reagents: Ammonium acetate (NH₄OAc) acts as the nitrogen source to form a transient imine. Sodium cyanoborohydride (NaBH₃CN) is chosen over sodium borohydride (NaBH₄) because it is a milder reducing agent, stable at the slightly acidic pH required for imine formation, ensuring the ketone is not prematurely reduced to an alcohol.
-
Step-by-Step Method:
-
Dissolve 5-iodo-2-indanone (1.0 eq) in anhydrous methanol (0.2 M).
-
Add NH₄OAc (10.0 eq) and stir at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction to 0 °C and slowly add NaBH₃CN (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Validation: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin; a purple spot confirms the presence of the primary amine.
-
Quench with 1M NaOH, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
-
Protocol 2: Boc-Protection of the Primary Amine
-
Objective: Mask the primary amine to prevent interference in future cross-coupling steps.
-
Causality of Reagents: Triethylamine (TEA) acts as a non-nucleophilic base to neutralize any trace acid and maintain the amine in its active, nucleophilic state. Di-tert-butyl dicarbonate (Boc₂O) reacts selectively with the amine to form the stable carbamate.
-
Step-by-Step Method:
-
Dissolve the crude 5-iodo-2-aminoindane (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M).
-
Add TEA (2.0 eq) and cool the mixture to 0 °C.
-
Dropwise add Boc₂O (1.1 eq) dissolved in a small volume of DCM.
-
Stir at room temperature for 4 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The highly non-polar product will migrate significantly higher than the baseline amine.
-
Wash the organic layer with saturated aqueous NH₄Cl, followed by brine. Dry over MgSO₄, concentrate, and purify via flash chromatography to yield the target compound.
-
Figure 2: Two-step synthetic workflow for tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized batch before deploying it in sensitive cross-coupling reactions, the following analytical validations must be met:
-
¹H NMR (400 MHz, CDCl₃):
-
A sharp, dominant singlet at ~1.45 ppm (9H) validates the successful incorporation of the tert-butyl group.
-
Multiplets at ~2.80–3.30 ppm (4H) correspond to the benzylic protons of the indane ring.
-
A broad multiplet at ~4.30 ppm (1H) corresponds to the methine proton adjacent to the carbamate nitrogen.
-
Aromatic protons will appear between 7.00–7.60 ppm (3H) , with coupling constants reflecting the 1,2,4-substitution pattern caused by the 5-iodo group.
-
-
LC-MS (ESI+): Boc-protected amines often exhibit weak molecular ions. Look for the characteristic fragment mass [M - tBu + H]⁺ at m/z 304.0 or [M - Boc + H]⁺ at m/z 260.0 rather than the full mass of 360.0.
References
-
Brown, W. C., Brubaker, J., Fischer, C., et al. "Diaryl ether derivatives as notch sparing gamma secretase inhibitors." U.S. Patent 8,871,796, issued October 28, 2014.[Link]
-
Kreft, A., Harrison, B., Aschmies, S., et al. "Discovery of a novel series of Notch-sparing gamma-secretase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(14), 4232-4236 (2008).[Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its rigid, bicyclic core, the 2,3-dihydro-1H-indene (also known as indane), coupled with the versatile tert-butoxycarbonyl (Boc) protecting group and a strategically placed iodine atom, makes it a key building block for introducing specific pharmacophores. The iodine atom, in particular, serves as a handle for further functionalization through various cross-coupling reactions.
Accurate structural elucidation is paramount in the synthesis of such intermediates to ensure the desired stereochemistry and connectivity, which ultimately impacts the biological activity of the final compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate, offering insights into the interpretation of its key spectral features.
Molecular Structure and Numbering
For clarity in the spectral assignments, the following numbering scheme will be used for the core structure of tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate:
Caption: Numbering scheme for tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate is predicted to exhibit distinct signals corresponding to the aromatic protons of the iodo-substituted benzene ring, the aliphatic protons of the indan core, and the protons of the Boc-protecting group. The analysis is based on established principles of chemical shifts and spin-spin coupling, with reference to data for structurally similar compounds, including 5-iodo-2-aminoindan.[1]
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.5 | d | ~8.0 |
| H-6 | ~7.4 | dd | ~8.0, ~2.0 |
| H-7 | ~6.9 | d | ~8.0 |
| NH | ~4.8-5.2 | br s | - |
| H-2 | ~4.2-4.4 | m | - |
| H-1, H-3 | ~3.2-3.4 (dd), ~2.8-3.0 (dd) | dd | geminal and vicinal |
| -C(CH₃)₃ | ~1.45 | s | - |
Detailed Interpretation:
-
Aromatic Region (δ 6.9-7.5 ppm): The iodine atom on the benzene ring significantly influences the chemical shifts of the aromatic protons.
-
H-4: This proton is ortho to the iodine and is expected to be the most downfield of the aromatic signals, appearing as a doublet due to coupling with H-6.
-
H-6: This proton is situated between the iodine at C-5 and the proton at C-7, resulting in a doublet of doublets.
-
H-7: This proton is the most upfield of the aromatic signals and will appear as a doublet due to coupling with H-6.
-
-
Aliphatic Region (δ 2.8-4.4 ppm): The protons on the five-membered ring of the indan core will exhibit complex splitting patterns due to both geminal and vicinal coupling.
-
H-2: The proton at the chiral center C-2, attached to the nitrogen of the carbamate, is expected to be a multiplet due to coupling with the four protons on C-1 and C-3.
-
H-1 and H-3: The two pairs of diastereotopic methylene protons at C-1 and C-3 will each give rise to two distinct signals, likely appearing as doublets of doublets due to geminal coupling with each other and vicinal coupling with H-2.
-
-
Protecting Group Region (δ ~1.45 ppm):
-
-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signal for the Boc protecting group.
-
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The chemical shifts are predicted based on the effects of the iodine substituent, the carbamate group, and the overall molecular geometry.
Expected Chemical Shifts:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C=O (Boc) | ~155 |
| C-3a, C-7a | ~140-145 |
| C-4, C-6, C-7 | ~125-135 |
| C-5 | ~90-95 |
| -C (CH₃)₃ (Boc) | ~80 |
| C-2 | ~50-55 |
| C-1, C-3 | ~35-40 |
| -C(CH₃ )₃ (Boc) | ~28 |
Detailed Interpretation:
-
Carbonyl Carbon (δ ~155 ppm): The carbonyl carbon of the Boc group is expected to be the most downfield signal in the spectrum.
-
Aromatic Carbons (δ 90-145 ppm):
-
The quaternary carbons C-3a and C-7a will be in the downfield region of the aromatic signals.
-
The protonated aromatic carbons C-4, C-6, and C-7 will appear in the typical aromatic region.
-
The carbon bearing the iodine atom, C-5 , will be significantly shielded and appear at a much higher field (lower ppm value) compared to the other aromatic carbons, a characteristic effect of heavy halogens in ¹³C NMR.
-
-
Aliphatic and Protecting Group Carbons (δ 28-80 ppm):
-
The quaternary carbon of the tert-butyl group, -C(CH₃)₃ , will appear around 80 ppm.
-
The methine carbon C-2 , attached to the nitrogen, will be found in the 50-55 ppm range.
-
The methylene carbons C-1 and C-3 of the indan core will be observed in the upfield region, around 35-40 ppm.
-
The three equivalent methyl carbons of the tert-butyl group, -C(CH₃)₃ , will give a strong signal at approximately 28 ppm.
-
Experimental Protocol: NMR Sample Preparation
To ensure high-quality NMR data, the following sample preparation protocol is recommended:
-
Sample Weighing: Accurately weigh 5-10 mg of tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Internal Standard: If the deuterated solvent does not already contain an internal standard, add a small amount of tetramethylsilane (TMS) to provide a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition: Place the NMR tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.
Caption: Workflow for NMR sample preparation and data acquisition.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate provides a robust framework for the structural verification of this important synthetic intermediate. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently confirm the identity and purity of their synthesized material, ensuring the integrity of subsequent synthetic steps and the desired properties of the final target molecules. The predictive nature of this guide, based on data from closely related structures, offers a reliable reference for scientists and professionals in the field of drug discovery and development.
References
-
SWGDRUG.org. (2013, July 12). 5-Iodo-2-aminoindan. Retrieved from [Link]
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An In-depth Technical Guide on the Safe Handling of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
Abstract
Introduction and Compound Overview
tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate is a niche organic molecule, likely utilized as an intermediate in complex chemical syntheses, particularly within pharmaceutical and materials science research. Its structure comprises three key functional components: an iodinated aromatic ring, a dihydroindene core, and a tert-Butoxycarbonyl (Boc) protected amine. The absence of a dedicated Material Safety Data Sheet (MSDS) necessitates a cautious and informed approach to its handling, based on the potential hazards associated with these structural motifs.
This guide is structured to move from hazard identification based on analogous compounds to practical, actionable protocols for safe use, storage, and disposal.
Hazard Identification by Structural Analogy
A thorough risk assessment must be conducted before any procedure involving this compound.[1] Due to the lack of specific toxicological data, the hazard profile is inferred from molecules sharing its core functional groups.
Iodinated Aromatic Moiety
Organic iodides, particularly aromatic ones, can present several hazards. They can be lachrymatory and may release iodine or hydrogen iodide upon decomposition, both of which are respiratory and skin irritants.[2] While many iodinated aromatics are stable solids, they should be handled with care, as some can be light-sensitive.[1] Structurally similar compounds like tert-butyl n-(5-iodo-2-methoxyphenyl)carbamate carry GHS warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3]
N-Boc Carbamate Moiety
The tert-Butoxycarbonyl (Boc) group is a common amine protecting group. While generally stable, compounds containing the carbamate functional group can vary in toxicity. Some carbamates are known cholinesterase inhibitors, a mechanism of toxicity shared with organophosphates, though typically the effects are reversible and of shorter duration.[4][5] Symptoms of exposure to toxic carbamates can include dizziness, headache, nausea, and in severe cases, respiratory distress.[5][6] Safety data for various N-Boc protected amines indicate risks of skin and eye irritation.[7][8]
Inferred Hazard Profile and GHS Classification
Based on the analysis of analogous compounds, a conservative GHS classification for tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate is proposed. This profile should be adopted in all internal safety documentation pending the availability of specific experimental data.
| Hazard Class | Hazard Category | Hazard Statement | Source of Analogy |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][9][10] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][8][9][11][12] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3][8][9][12] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [3][7][8][9][11] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. Engineering controls are the primary line of defense, supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood : All manipulations of the solid compound (weighing, transferring, preparing solutions) and any reactions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Ventilation : The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.
-
Safety Stations : Eyewash stations and safety showers must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and airborne particles.[7][8] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). A full-length laboratory coat. | Prevents direct skin contact. Contaminated clothing should be removed immediately.[7][9] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended if handling large quantities of powder or if engineering controls are insufficient. | Required when dusts are generated to prevent respiratory tract irritation.[7] |
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is essential for minimizing risk. The following workflows should be adapted into site-specific SOPs.
Risk Assessment Workflow
The following diagram outlines the essential steps for a procedure-specific risk assessment.
Caption: Workflow for procedure-specific risk assessment.
Handling and Weighing Protocol
-
Preparation : Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent paper.[13]
-
PPE : Don all required PPE as specified in Section 3.2.
-
Weighing : Use a tared weigh boat or vial. Handle the container with forceps to avoid contamination. Perform the transfer slowly to minimize dust generation.
-
Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed solid. Cap the vessel before agitation.
-
Cleanup : Wipe down the work surface and any equipment with a suitable solvent (e.g., ethanol or isopropanol). Dispose of all contaminated materials (gloves, absorbent paper, weigh boats) as hazardous waste.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[7][9]
Storage and Stability
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] For long-term stability, storage at 2-8°C in a dark place is recommended, as is common for similar iodinated compounds.[3]
-
Incompatibilities : Keep away from strong oxidizing agents, strong acids, and bases.[8][14]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[9][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[9][10] |
Spill Response Protocol
The following workflow should be followed for minor laboratory spills. For large spills, evacuate the area and contact emergency response personnel.
Caption: General workflow for a minor chemical spill response.
-
Containment : For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Cleanup : Carefully sweep or scoop the material into a suitable container for hazardous waste. Avoid actions that create dust.
-
Decontamination : Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.
-
Disposal : All cleanup materials must be placed in a sealed container, properly labeled, and disposed of according to institutional and local regulations.[8][10]
Waste Disposal
All waste containing tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[8] Do not dispose of it down the drain or in regular trash.[14] Follow all local, state, and federal regulations for chemical waste disposal.
Conclusion
While tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate lacks specific, published safety data, a robust safety protocol can be effectively implemented by analyzing its constituent functional groups. By treating the compound as potentially harmful if swallowed, a skin, eye, and respiratory irritant, and by adhering to the stringent engineering controls, PPE requirements, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. A culture of safety, underscored by thorough risk assessment and adherence to established protocols, remains the most critical element for working with novel research chemicals.
References
- Fisher Scientific. (2025). Safety Data Sheet: N-Boc-ethylenediamine.
-
University of Vermont. (n.d.). Iodinations: Standard Operating Procedures. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Safety and Handling of Mal-NH-Boc.
- Fisher Scientific. (2025). Safety Data Sheet: N-BOC-1,6-hexanediamine hydrochloride.
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Scribd. (n.d.). Iodination of Aromatic Compounds Lab. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl carbamate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Boc-2-aminoisobutyric acid. Retrieved from Thermo Fisher Scientific SDS portal.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: N-Boc-ethylenediamine. Retrieved from Thermo Fisher Scientific SDS portal.
- Angene Chemical. (2024). Safety Data Sheet: tert-Butyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate.
- Sigma-Aldrich. (2025). Safety Data Sheet: 3-Iodo-2-propynyl butylcarbamate.
- DC Fine Chemicals. (n.d.). Safety Data Sheet: tert-Butyl(N-2-hydroxyethyl)carbamate.
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NextSDS. (n.d.). tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-Iodosuccinimide Procedure. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl N-{. 2-[2-amino-4-(trifluoromethyl)anilino]ethyl} carbamate.
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ChemSrc. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE SDS. Retrieved from [Link]
- Google Patents. (1969). Process for the removal of iodine from organic compounds.
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Organic Syntheses. (n.d.). Iodobenzene Procedure. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl N-(2-aminoethyl)carbamate.
- Beyond Pesticides. (2026). Chemical Factsheet: Bendiocarb.
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National Center for Biotechnology Information. (2023). Carbamate Toxicity. In StatPearls. Retrieved from [Link]
- University of Florida, IFAS Extension. (2005). Pesticide Toxicity Profile: Carbamate Pesticides.
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The Strategic Utility of 5-Iodo-Indane Building Blocks in Discovery and Early-Stage Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules. The introduction of an iodine atom at the 5-position of the indane ring system creates a versatile building block, 5-iodo-indane, with significant potential for analogue library synthesis and hit-to-lead optimization. This technical guide provides a comprehensive overview of the synthesis, properties, and early-stage research applications of 5-iodo-indane and its derivatives. We will delve into the strategic advantages of the iodine substituent as a synthetic handle for a variety of powerful cross-coupling reactions, and explore its role in modulating the pharmacological properties of indane-based compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Introduction: The Indane Scaffold and the Strategic Introduction of Iodine
The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a common feature in many natural products and synthetic molecules with diverse biological activities.[1] Its rigid, three-dimensional structure provides a well-defined scaffold for the spatial presentation of pharmacophoric elements, making it an attractive starting point for drug design.
The introduction of an iodine atom at the 5-position of the indane core yields 5-iodo-indane, a building block of significant interest in medicinal chemistry. The carbon-iodine bond is the least stable among the carbon-halogen bonds, making the iodine atom an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions.[2] This reactivity allows for the late-stage functionalization of the indane scaffold, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Furthermore, the iodine atom itself can influence the biological activity of a molecule through several mechanisms:
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms, which can contribute to ligand-receptor binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The introduction of a large, lipophilic iodine atom can significantly alter a molecule's size, shape, and lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Bioisosteric Replacement: In some cases, an iodine atom can serve as a bioisostere for other functional groups, helping to fine-tune the pharmacological profile of a lead compound.
This guide will provide a detailed exploration of the synthesis of 5-iodo-indane building blocks and their application in early-stage drug discovery, with a focus on practical, field-proven methodologies.
Synthesis of 5-Iodo-Indane Building Blocks
The efficient synthesis of 5-iodo-indane and its derivatives is crucial for their utilization in drug discovery programs. Several synthetic strategies can be employed, with the choice of method often depending on the availability of starting materials and the desired substitution pattern. A key and versatile intermediate is 5-iodo-1-indanone .[1][3]
Synthesis of 5-Iodo-1-Indanone
Direct iodination of the aromatic ring of 1-indanone can be achieved through electrophilic aromatic substitution. Due to the deactivating effect of the carbonyl group, this reaction typically requires an activating agent to generate a more potent iodinating species. A common method involves the use of elemental iodine in the presence of an oxidizing agent.[4][5][6]
Experimental Protocol: Iodination of 1-Indanone
-
Materials: 1-Indanone, Iodine (I₂), 30% Aqueous Hydrogen Peroxide (H₂O₂), Methanol.
-
Procedure:
-
Dissolve 1-indanone in methanol.
-
Add elemental iodine to the solution.
-
Slowly add 30% aqueous hydrogen peroxide to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-iodo-1-indanone.[4]
-
Causality: The hydrogen peroxide acts as an oxidizing agent, converting molecular iodine into a more electrophilic species, which is then able to attack the electron-rich aromatic ring of the indanone. The reaction is regioselective for the 5-position due to the directing effects of the alkyl portion of the fused ring system.
Table 1: Quantitative Data for the Iodination of 1-Indanone
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 1-Indanone | 1.0 | 132.16 | (Specify amount) |
| Iodine (I₂) | 1.1 | 253.81 | (Calculate amount) |
| H₂O₂ (30%) | 1.5 | 34.01 | (Calculate amount) |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| 5-Iodo-1-indanone | 258.06 | (Calculate yield) |
An alternative route to 5-iodo-1-indanone involves the Sandmeyer reaction, starting from 5-amino-1-indanone.[7][8][9][10] This method is particularly useful when the corresponding amino-indanone is readily available. The reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion.
Experimental Protocol: Sandmeyer Iodination of 5-Amino-1-Indanone
-
Materials: 5-Amino-1-indanone, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI).
-
Procedure:
-
Dissolve 5-amino-1-indanone in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify by column chromatography.
-
Causality: The Sandmeyer reaction for iodination is a robust method that, unlike chlorination or bromination, often does not require a copper(I) catalyst. The diazonium group is an excellent leaving group (as N₂ gas), facilitating the nucleophilic attack by the iodide ion.
Diagram 1: Synthesis of 5-Iodo-1-Indanone
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-catalyzed Suzuki cross-coupling protocol for tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
Application Note: Advanced Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocol for tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
Strategic Rationale & Mechanistic Insights
The substrate tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate is a highly valuable building block in medicinal chemistry, featuring a rigid indane core and an orthogonally protected amine. Functionalizing the 5-position via a Suzuki-Miyaura cross-coupling requires a strategic balance: the conditions must be robust enough to drive the carbon-carbon bond formation while remaining mild enough to preserve the acid-labile N-Boc (tert-butyloxycarbonyl) protecting group.
Causality in Reagent Selection:
-
The Electrophile (Aryl Iodide): Aryl iodides are exceptionally reactive toward oxidative addition with Pd(0) species. While this ensures a fast initial step, it introduces a specific challenge: the rapid formation of Ar-Pd(II)-I complexes can lead to the precipitation of inactive, bridged palladium(II) iodide dimers if the wrong ligand is used[1].
-
The Catalyst (Pd(dppf)Cl₂·CH₂Cl₂): To counteract dimer formation, 1,1′-bis(diphenylphosphino)ferrocene (dppf) is utilized. The wide bite angle of this bidentate ligand enforces a cis-coordination geometry that prevents bridging iodide dimerization, ensuring the catalytic cycle proceeds efficiently without requiring high catalyst loading[1].
-
The Base (K₂CO₃): The transmetalation step is rate-limiting and strictly requires the activation of the boronic acid into a nucleophilic boronate anion [Ar-B(OH)₃]⁻[2]. Potassium carbonate is selected because it is a mild inorganic base that efficiently facilitates this activation while providing an alkaline environment that completely protects the acid-sensitive N-Boc group from premature cleavage.
-
The Solvent System (1,4-Dioxane/Water 4:1): The biphasic nature of the reagents (lipophilic indane vs. inorganic salts) necessitates a co-solvent system. Dioxane provides excellent solubility for the organic components and the catalyst, while water dissolves the base and is mechanistically required to form the active boronate species[2].
Catalytic cycle of the Suzuki-Miyaura coupling tailored for aryl iodides using a bidentate Pd catalyst.
Experimental Design & Condition Optimization
To establish a self-validating and highly reproducible system, various conditions were evaluated. The quantitative data below summarizes the causality behind the final protocol parameters.
Table 1: Optimization of Cross-Coupling Conditions (Model Reaction: 1.0 equiv Aryl Iodide + 1.2 equiv Phenylboronic acid)
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 65 | Monodentate PPh₃ led to Pd-I dimerization and significant homocoupling. |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 78 | Good yield, but the bulky Buchwald ligand is unnecessarily expensive for unhindered iodides. |
| 3 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 3 | 94 | Optimal. Bidentate ligand suppresses dimerization; Boc group remains fully intact. |
| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | DMF/H₂O (9:1) | 80 | 2 | 81 | Faster reaction, but stronger base caused partial Boc deprotection and complicated workup. |
Step-by-Step Methodology
This protocol is designed as a self-validating system. In-process controls (such as visual cues during degassing and specific LC-MS monitoring) ensure that the researcher can verify the integrity of the reaction at each stage.
Reagents Required (1.0 mmol scale):
-
tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate: 359.2 mg (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid): 146.3 mg (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂: 40.8 mg (0.05 mmol, 5 mol%)
-
K₂CO₃ (anhydrous, finely powdered): 276.4 mg (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (Anhydrous): 8.0 mL
-
Deionized Water: 2.0 mL
Step 1: System Degassing (Critical for Catalyst Lifespan)
-
In a 25 mL Schlenk flask or a pressure-rated reaction vial, combine the 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL).
-
Sparge the solvent mixture with ultra-pure Nitrogen or Argon for 15 minutes using a submerged needle. Causality: Removing dissolved oxygen prevents the irreversible oxidation of the electron-rich Pd(0) active species and suppresses oxidative homocoupling of the boronic acid.
Step 2: Reaction Assembly
-
To the degassed solvent, add the aryl iodide (359.2 mg), the arylboronic acid (146.3 mg), and K₂CO₃ (276.4 mg).
-
Briefly flush the headspace with inert gas, then add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (40.8 mg).
-
Seal the vessel. The mixture should appear as a reddish-orange suspension.
Step 3: Execution & In-Process Monitoring
-
Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial contact between the organic and aqueous phases.
-
After 2 hours, sample 10 µL of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Self-Validation Check: The reaction is complete when the starting material mass (typically observed as[M+H-tBu]⁺ m/z 304 or [M+Na]⁺ m/z 382) is fully consumed, replaced by the product mass.
Step 4: Chemoselective Workup
-
Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Deionized Water (10 mL).
-
Transfer to a separatory funnel and isolate the organic layer.
-
Wash the organic layer with half-saturated brine (2 × 15 mL). Crucial Note: Do NOT use acidic washes (e.g., NH₄Cl or HCl) to remove residual base, as this will trigger premature deprotection of the N-Boc group.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 70:30).
-
The N-Boc protected biaryl product will elute as a UV-active spot (254 nm) that stains positively with Ninhydrin (upon heating) or PMA.
Sequential workflow for the Suzuki cross-coupling, emphasizing the neutral/basic workup.
Troubleshooting & Analytical Quality Control
-
Observation of Palladium Black: If the reaction mixture turns opaque black within the first 30 minutes, the catalyst has crashed out. This is almost always caused by insufficient solvent degassing (oxygen intrusion) or poor stirring (preventing phase transfer of the base).
-
Protodeiodination (Dehalogenation): If LC-MS shows a mass corresponding to the reduced indane core (loss of iodine without coupling), the transmetalation step is too slow. Ensure the K₂CO₃ is finely powdered and not clumped, and verify that the water ratio (20% v/v) is accurate, as water is required to form the boronate intermediate[2].
-
Boc Cleavage Detected: If a highly polar, amine-free base product is detected by TLC (ninhydrin positive without heating), the system has become inadvertently acidic. Ensure all glassware is alkali-washed and avoid any acidic quenching agents.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[2][Link]
-
Torborg, C., & Beller, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI, 25(15), 3428.[1][Link]
Sources
Application Note: Step-by-Step N-Boc Deprotection of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate Using TFA
Executive Summary
The selective removal of protecting groups is a foundational operation in multi-step organic synthesis and drug development. This application note details the standardized protocol for the tert-butyloxycarbonyl (Boc) deprotection of tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate to yield 5-iodo-2-aminoindane (5-IAI) . 5-IAI is a highly valuable building block in neuropharmacology and medicinal chemistry[1]. By utilizing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), this protocol ensures a clean, high-yielding conversion while detailing the mechanistic causality and self-validating analytical checks required to isolate either the stable TFA salt or the reactive free base.
Mechanistic Rationale & Causality
As a Senior Application Scientist, it is critical to understand why a reaction proceeds, not just how to set it up. The cleavage of the Boc group using TFA is a classic acid-catalyzed process governed by a four-step mechanism[2]:
-
Protonation: The strong acidity of TFA (pKa ~0.23) rapidly protonates the carbonyl oxygen of the carbamate group[3].
-
Cation Formation & Cleavage: The protonated carbamate is highly unstable. The C–O bond cleaves to eject a stable tert-butyl carbocation, leaving behind a carbamic acid intermediate[2].
-
Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas[4].
-
Cation Quenching: The liberated tert-butyl cation deprotonates to form isobutylene gas, or is quenched by the solvent/anions[4].
Expert Insight on Substrate Specificity: During Boc deprotection, the highly reactive tert-butyl cation can sometimes act as an electrophile, causing unwanted Friedel-Crafts alkylation on electron-rich aromatic rings. However, the mildly electron-withdrawing nature of the iodine atom at the 5-position of the indane core deactivates the aromatic system just enough to prevent this side reaction. Consequently, complex carbocation scavengers (like triisopropylsilane or thioanisole) are rarely necessary for this specific substrate, and a standard TFA/DCM mixture is highly effective.
Experimental Workflow
Figure 1: Workflow for the TFA-mediated Boc deprotection of 5-iodo-2-aminoindane derivatives.
Quantitative Data & Reaction Parameters
| Parameter | Value / Condition | Mechanistic Rationale |
| Substrate Concentration | 0.1 – 0.5 M in DCM | Balances reaction rate with solubility and exotherm control[2]. |
| TFA Concentration | 20% – 50% (v/v) | Provides sufficient proton activity while maintaining substrate solubility[2]. |
| Temperature Profile | 0 °C → Room Temp | 0 °C initial addition prevents bumping from rapid CO₂ and isobutylene gas evolution. |
| Reaction Time | 1 – 4 hours | Dependent on scale; visually monitored via the cessation of gas evolution. |
| Workup (Salt Route) | Toluene Co-evaporation | Azeotropic removal of excess TFA prevents the formation of oily residues[2]. |
| Workup (Base Route) | Sat. NaHCO₃ (aq) | Neutralizes residual TFA to form water-soluble sodium trifluoroacetate[5]. |
Step-by-Step Protocol
Phase 1: Preparation & Solvation
-
Charge the Vessel: Weigh the starting material, tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate, into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Dissolve the substrate in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M to 0.5 M.
-
Causality: DCM is the optimal solvent as it is aprotic, non-nucleophilic, and highly effective at solubilizing the carbamate precursor without stabilizing the intermediate carbocation, thereby driving the elimination to isobutylene.
-
Phase 2: Acidification & Initiation
-
Thermal Control: Place the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
TFA Addition: Slowly add Trifluoroacetic Acid (TFA) dropwise to the stirring solution to achieve a final concentration of 20% to 50% (v/v) relative to DCM[2].
-
Causality: The initial protonation of the carbamate oxygen is highly exothermic. Cooling to 0 °C mitigates thermal spikes and controls the initial rate of decarboxylation.
-
Phase 3: Propagation & Self-Validation
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature.
-
Venting (Critical Step): Equip the flask with a drying tube or a vented nitrogen line. Do not seal the reaction vessel [4].
-
Causality: The reaction generates stoichiometric amounts of CO₂ and isobutylene gas. Venting is mandatory to prevent dangerous pressure buildup and to drive the reaction forward via Le Chatelier's principle.
-
-
Self-Validating Monitoring: Stir for 1 to 2 hours. Spot the reaction mixture on a silica TLC plate alongside the starting material.
-
Validation Check: Develop the plate and stain with Ninhydrin solution (followed by gentle heating). The starting material will be UV-active but ninhydrin-negative. The product will appear as a deep purple/blue spot, confirming the successful unmasking of the primary amine. LC-MS can also be used to confirm a mass shift from [M+H]⁺ 360.2 to 260.0.
-
Phase 4: Workup & Isolation
Depending on your downstream requirements, proceed with one of the following isolation routes:
Route A: Isolation of the TFA Salt (Preferred for long-term storage)
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.
-
Add 10 mL of toluene and co-evaporate under reduced pressure. Repeat this process 3 times.
-
Causality: TFA has a boiling point of 72 °C and strongly hydrogen-bonds to amines, often leaving a stubborn, oily residue. Toluene forms an azeotrope with TFA, facilitating its complete removal and promoting the precipitation of the amine TFA salt as a high-purity, free-flowing solid[2].
-
-
Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum.
Route B: Isolation of the Free Base (Required for immediate coupling reactions)
-
Concentrate the reaction mixture to remove volatile solvents.
-
Redissolve the crude oily residue in fresh DCM (20 mL).
-
Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) while stirring vigorously. Continue addition until the aqueous layer reaches a stable pH > 8.
-
Validation Check: Use pH paper on the aqueous layer. If it remains acidic, the amine is still protonated (as a water-soluble salt) and will be lost in the aqueous waste. A pH > 8 guarantees the amine is fully free-based and will partition into the organic layer[5].
-
-
Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5-iodo-2-aminoindane as a free base.
References
-
Boc Deprotection Mechanism - TFA . Common Organic Chemistry. URL:[Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. URL:[Link]
-
Boc Deprotection - TFA Examples . Common Organic Chemistry. URL:[Link]
-
5-IAI (5-Iodo-2-aminoindane) . Wikipedia. URL:[Link]
Sources
Application Note: Synthesis of Novel Active Pharmaceutical Ingredients (APIs) utilizing tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
Executive Summary
The 2-aminoindane scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of several neuroactive drugs (e.g., rasagiline, indatraline). As drug discovery pivots toward highly selective monoamine transporter modulators and G-protein coupled receptor (GPCR) ligands, the need for orthogonally functionalized building blocks has surged.
tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate (CAS: 1289203-63-9) serves as a premier strategic intermediate in this space. By combining a highly reactive C5-iodine handle with a stable, easily removable N-Boc protecting group, this intermediate allows chemists to rapidly generate libraries of novel APIs through late-stage transition-metal-catalyzed cross-coupling, followed by mild deprotection.
Mechanistic Rationale & Structural Advantages
The design of this intermediate is rooted in strict chemical causality, ensuring that downstream API synthesis is both high-yielding and chemoselective.
-
Causality of the C5-Iodine Handle: In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the aryl-halide bond. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to C-Br (~81 kcal/mol) or C-Cl (~96 kcal/mol). This allows oxidative addition to occur rapidly at lower temperatures, preserving sensitive functional groups on the coupling partner and minimizing catalyst degradation.
-
Causality of the N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides immense steric bulk, effectively shielding the primary amine. If left unprotected, the free amine could coordinate with the palladium catalyst (forming inactive Pd-amine complexes) or undergo unintended N-arylation. Furthermore, the Boc group is highly stable to the aqueous inorganic bases (e.g., K₂CO₃, Cs₂CO₃) required for Suzuki cross-coupling.
-
Pharmacological Relevance: Unsubstituted 2-aminoindanes often lack receptor subtype selectivity. However, functionalization at the C5 position drastically alters the molecule's electronic and steric profile. Foundational studies have demonstrated that 5-iodo-2-aminoindane (5-IAI) acts as a non-neurotoxic monoamine releasing agent [1]. By using the Boc-protected iodo-intermediate, researchers can replace the iodine with complex aryl, heteroaryl, or alkyl groups to fine-tune the API's affinity for specific monoamine transporters (SERT, DAT, NET).
Strategic Workflow & Signaling Pathways
The synthesis of novel APIs from this intermediate follows a highly modular workflow. The C-C bond formation is executed first, leveraging the robust nature of the Boc group, followed by acidic cleavage to reveal the biologically active free amine.
Caption: Synthetic workflow from the iodo-intermediate to a novel active pharmaceutical ingredient.
Once synthesized, these 5-substituted 2-aminoindane APIs exert their therapeutic effects by modulating monoamine transporters in the central nervous system. The bulky C5 substituents often shift the molecule's profile from a monoamine releaser to a potent reuptake inhibitor.
Caption: Pharmacological mechanism of action for novel 2-aminoindane APIs at monoamine transporters.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS, TLC) are embedded to ensure the integrity of the mechanistic steps [2].
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C5
Objective: To functionalize the C5 position of the indane core with an aryl or heteroaryl group.
-
Reagent Preparation & Degassing: In a flame-dried Schlenk flask, dissolve tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.
-
Causality: Dioxane solubilizes the organic reactants, while water is strictly required to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Deoxygenation: Bubble argon or nitrogen gas through the solution for 15 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.
-
-
Catalyst and Base Addition: Add K₂CO₃ (2.5 equiv) and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality: The bidentate 'dppf' ligand provides a large bite angle, which accelerates the final reductive elimination step of the catalytic cycle, driving the reaction forward.
-
-
Reaction Execution: Heat the mixture to 80°C under an inert atmosphere for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS until the starting material peak (m/z [M+H-tBu]⁺ = 304) disappears.
-
Workup & Self-Validation: Cool to room temperature, dilute with EtOAc, and wash with brine (3x).
-
Causality: The brine wash removes the dioxane, unreacted boronic acid, and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography to yield the C5-functionalized Boc-aminoindane.
-
Protocol B: Boc Deprotection to Yield the Free Amine API
Objective: To cleave the N-Boc protecting group, revealing the biologically active primary amine [3].
-
Acidic Cleavage: Dissolve the purified intermediate from Protocol A in anhydrous Dichloromethane (DCM) (0.1 M concentration). Cool to 0°C.
-
TFA Addition: Slowly add Trifluoroacetic acid (TFA) dropwise until a 1:1 v/v ratio of DCM:TFA is reached.
-
Causality: The strong acid protonates the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide. The evolution of gas serves as a visual, self-validating indicator that the deprotection is occurring.
-
-
Reaction Monitoring: Stir at room temperature for 2 hours. Confirm completion via LC-MS (look for the [M+H]⁺ of the free amine).
-
Neutralization & Isolation: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.
-
Causality: The API is initially in its TFA-salt form, which is highly water-soluble. Neutralization converts it to the free base, forcing it into the organic DCM layer for easy extraction and subsequent crystallization.
-
Data Presentation: Reaction Optimization
The efficiency of the C5-functionalization is highly dependent on the choice of catalyst and base. Table 1 summarizes the quantitative optimization data for the Suzuki-Miyaura coupling step, allowing researchers to select conditions based on their specific substrate constraints.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for C5-Functionalization
| Entry | Catalyst System (5 mol%) | Base (2.5 eq) | Solvent System | Temp (°C) | Conversion (%)* | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 82 | 75 |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 | 89 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | >99 | 94 |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 98 | 91 |
*Conversion determined by LC-MS analysis of the crude reaction mixture after 6 hours. Entry 3 represents the optimal balance of mild temperature, high yield, and operational simplicity.
References
-
Nichols, D.E., Johnson, M.P., & Oberlender, R. (1991). "5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine." Pharmacology Biochemistry and Behavior, 38(1), 135-139. Available at:[Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons. Available at:[Link]
Preparation of functionalized indanes from tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
An Application and Protocol Guide for the Synthesis of Functionalized Indane Scaffolds from tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
Authored by: A Senior Application Scientist
Introduction: The Indane Scaffold as a Privileged Structure in Medicinal Chemistry
The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its rigid conformation and diverse substitution possibilities allow for the precise spatial arrangement of pharmacophoric elements, making it a cornerstone for the development of potent and selective therapeutic agents.[3] Indane-based compounds have found success in a wide range of therapeutic areas, including antivirals like Indinavir, anti-inflammatory drugs such as Sulindac, and neuroprotective agents.[1][2][3] The ability to rapidly generate diverse libraries of functionalized indanes is therefore a critical task in modern drug discovery.
This guide focuses on the utility of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate as a versatile starting material for creating such libraries. The aryl iodide at the 5-position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon-carbon and carbon-nitrogen bonds. Concurrently, the Boc-protected amine at the 2-position provides a stable, yet readily cleavable, site for subsequent functionalization, further expanding the accessible chemical space.
This document provides detailed protocols and the scientific rationale for three key transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Section 1: Synthesis of the Starting Material, tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
A robust supply of the key starting material is paramount. While not commercially available in all catalogs, it can be synthesized through a straightforward, multi-step sequence. The following is a representative synthetic route.
Proposed Synthetic Pathway
Sources
Technical Support Center: Optimizing the Synthesis of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate. This document offers practical, experience-driven solutions to common experimental challenges, supported by chemical principles and authoritative references.
The synthesis of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate is a two-step process involving the protection of the amine in 2,3-dihydro-1H-inden-2-amine (2-aminoindan), followed by the regioselective iodination of the aromatic ring. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will address these potential issues in a practical question-and-answer format.
Part 1: Boc Protection of 2-Aminoindan
The first step in the synthesis is the protection of the primary amine of 2-aminoindan with a tert-butoxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, but several factors can lead to suboptimal results.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Boc protection reaction is showing low or no conversion of the starting 2-aminoindan. What are the likely causes and how can I fix it?
Answer: Low or no conversion in a Boc protection reaction is a common issue that can typically be traced back to a few key factors:
-
Inadequate Base: A non-nucleophilic base is often used to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the product. If the base is too weak, omitted, or used in insufficient quantities, the reaction may stall. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
-
Hydrolysis of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) can be hydrolyzed by water, especially in the presence of a base. Ensure your solvents are anhydrous and that the 2-aminoindan starting material is dry.[1]
-
Poor Solubility: 2-aminoindan hydrochloride, a common salt form, has poor solubility in many organic solvents. It is crucial to either use the free base of 2-aminoindan or to perform a liquid-liquid extraction to liberate the free base in situ before adding the (Boc)₂O.
Troubleshooting Workflow for Incomplete Boc Protection:
Caption: Troubleshooting workflow for incomplete Boc protection.
Question 2: I am observing the formation of a di-Boc protected product. How can I prevent this?
Answer: The formation of a di-Boc product, where two Boc groups are attached to the nitrogen, can occur with primary amines, although it is generally less favorable.[2] To minimize this side product:
-
Control Stoichiometry: Use a modest excess of (Boc)₂O, typically 1.1 to 1.2 equivalents. A large excess can promote the formation of the di-Boc species.
-
Reaction Temperature: Running the reaction at room temperature or below (0 °C) can help to control the reactivity and favor the mono-Boc product.
Part 2: Iodination of tert-Butyl (2,3-dihydro-1H-inden-2-yl)carbamate
The second step is the electrophilic aromatic substitution to introduce an iodine atom onto the benzene ring of the indane scaffold. Achieving high regioselectivity and yield is the primary challenge in this step.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 3: My iodination reaction is giving a low yield of the desired 5-iodo product and a significant amount of unreacted starting material. What can I do to improve the yield?
Answer: Low yields in electrophilic iodination are often due to the low reactivity of molecular iodine (I₂).[3] To drive the reaction to completion, an activating agent or a more potent iodine source is typically required.
-
Activating Agents: The reaction can be accelerated by using an oxidizing agent in conjunction with I₂. A common choice is periodic acid (H₅IO₆) or potassium iodate (KIO₄) in the presence of an acid like sulfuric acid.[4] Silver salts, such as silver sulfate (Ag₂SO₄), can also be used to activate the iodine.[5]
-
Alternative Iodinating Reagents: N-Iodosuccinimide (NIS) is a milder and often more effective iodinating agent for electron-rich aromatic rings.[2]
Table 1: Common Iodination Conditions
| Iodinating System | Solvent | Typical Conditions | Notes |
| I₂ / H₅IO₆ / H₂SO₄ | Acetic Acid | Room Temperature, 4-12 h | Strong oxidizing conditions.[4] |
| I₂ / Ag₂SO₄ | Dichloromethane | Room Temperature, 2-8 h | Heterogeneous reaction, silver iodide precipitates.[5] |
| N-Iodosuccinimide (NIS) | Acetonitrile or DCM | 0 °C to Room Temperature, 1-4 h | Milder conditions, often gives cleaner reactions. |
Question 4: I am observing the formation of multiple iodinated isomers. How can I improve the regioselectivity for the 5-position?
Answer: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. In the case of tert-butyl (2,3-dihydro-1H-inden-2-yl)carbamate, the fused alkyl ring system is an ortho-, para-director. The position para to the point of fusion on the aromatic ring is the 5-position, which is sterically accessible. The Boc-protected amino group is too far from the aromatic ring to exert a significant electronic directing effect.
Friedel-Crafts acylation of N-Boc-2-aminoindane is known to proceed with high selectivity at the 5-position, supporting the prediction that other electrophilic substitutions, like iodination, will also favor this position.[6]
To enhance selectivity:
-
Bulky Iodinating Reagent: Using a bulkier iodinating reagent might further favor the sterically less hindered 5-position over the 4- or 6-positions.
-
Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) can increase the kinetic control of the reaction, often favoring the formation of the thermodynamically more stable product, which is expected to be the 5-iodo isomer.
Reaction Pathway and Regioselectivity:
Caption: Favored reaction pathway for the iodination at the 5-position.
Question 5: After my work-up, I have a persistent colored impurity in my product. What is it and how can I remove it?
Answer: A common colored impurity in iodination reactions is residual molecular iodine (I₂). This can typically be removed during the aqueous work-up by washing the organic layer with a solution of a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will reduce the purple/brown I₂ to colorless iodide (I⁻), which will be extracted into the aqueous phase.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (2,3-dihydro-1H-inden-2-yl)carbamate
-
To a solution of 2-aminoindan (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of amine) at 0 °C, add triethylamine (1.2 eq).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x volume of DCM), followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification. If necessary, purify by flash chromatography (e.g., 10-20% ethyl acetate in hexanes).
Protocol 2: Synthesis of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
-
Dissolve tert-butyl (2,3-dihydro-1H-inden-2-yl)carbamate (1.0 eq) in glacial acetic acid.
-
Add molecular iodine (I₂, 1.1 eq) and potassium iodate (KIO₄, 0.4 eq).
-
Add concentrated sulfuric acid (0.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Pour the reaction mixture into a beaker of ice water and extract with ethyl acetate (3 x volume of acetic acid).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate until the organic layer is colorless, followed by saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain the pure tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate.
References
-
Kim, J., et al. (2001). Synthesis of (S)-5-iodo-2-aminoindan.HCI. YAKHAK HOEJI, 45(6), 564-568. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Iodination. [Link]
-
Synple Chem. (n.d.). Application Note – N-Boc protection. [Link]
-
ResearchGate. (2012). Radiopharmaceutical chemistry: Iodination techniques. [Link]
-
Royal Society of Chemistry. (2012). Dual protection of amino functions involving Boc. [Link]
- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]
-
Royal Society of Chemistry. (2021). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
NextSDS. (n.d.). tert-butyl N-(5-iodo-1,3-thiazol-2-yl)carbamate. [Link]
-
MDPI. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of (S)-5-iodo-2-aminoindan.HCI -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side-product formation during 5-iodo-2-aminoindane Boc protection
Welcome to the Technical Support Center. As drug development professionals increasingly utilize functionalized indane scaffolds for CNS agents, pain therapeutics, and rigidified phenethylamine analogs[1][2], achieving highly selective mono-Boc protection of primary amines like 5-iodo-2-aminoindane has become a critical operational hurdle.
This guide provides a deep mechanistic analysis, troubleshooting FAQs, and a self-validating experimental protocol designed to eliminate the formation of N,N-di-Boc, urea, and isocyanate side products.
Mechanistic Causality: Why Do Side Products Form?
The conversion of 5-iodo-2-aminoindane to its N-mono-Boc derivative is a standard electrophilic acylation. However, researchers frequently encounter complex mixtures due to the inherent reactivity of primary amines. Understanding the causality behind these side reactions is the first step to preventing them.
-
N,N-Di-Boc Formation (Over-protection): Once the mono-Boc carbamate is formed, the nitrogen still possesses a lone pair. While electronically deactivated, it remains susceptible to further acylation if a large excess of di-tert-butyl dicarbonate (Boc₂O) is present or if the reaction is left stirring for extended periods[3].
-
Urea and Isocyanate Formation (The DMAP Trap): A common mistake is adding 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction. While DMAP is an excellent catalyst for secondary amines and alcohols, its use with primary amines generates a highly reactive carbamic-carbonic anhydride intermediate. This intermediate rapidly decomposes into an isocyanate, which then reacts with unreacted starting material to precipitate ureas[4].
Reaction pathways for 5-iodo-2-aminoindane Boc protection and side products.
Troubleshooting & FAQs
Q: My LCMS shows a major peak corresponding to [M+100] over my desired product mass. What is this? A: This indicates the formation of the N,N-di-Boc imide side product (the addition of a second Boc group adds exactly 100 Da to the molecular weight). This is a direct consequence of using excess Boc₂O (>1.1 equivalents) or overly harsh basic conditions. To resolve this, strictly limit Boc₂O to 1.05 equivalents and add it dropwise[5].
Q: I am observing a highly insoluble white precipitate forming in my dichloromethane (DCM) reaction mixture. Is this my product? A: No. N-Boc-5-iodo-2-aminoindane is highly soluble in DCM. The insoluble white precipitate is almost certainly a symmetrical urea side-product. This typically occurs if DMAP was utilized in the reaction mixture, forcing the reaction down the isocyanate pathway[4].
Q: Does the 5-iodo substitution affect the nucleophilicity of the 2-amino group? A: The 5-iodo group exerts a mild inductive electron-withdrawing effect. However, because it is located on the aromatic ring and separated from the aliphatic 2-amino group by the benzylic carbons, its impact on the amine's nucleophilicity is negligible. Standard aliphatic primary amine kinetics apply[1].
Q: Can I run this reaction without any base at all? A: Yes. Catalyst-free and base-free conditions (often run in aqueous/organic biphasic systems) are highly effective for primary amines and inherently prevent di-Boc formation, though they may require longer reaction times[3][5].
Quantitative Data: Impact of Reaction Conditions
The following table synthesizes the expected product distribution based on varying reaction conditions for primary amine Boc protections.
| Reaction Condition | Base / Catalyst | Equivalents of Boc₂O | Mono-Boc Yield (%) | Di-Boc / Urea Yield (%) |
| Standard Acylation | DMAP (0.1 eq) | 1.5 eq | < 10% | > 80% (Urea/Isocyanate) |
| Excess Reagent | TEA (2.0 eq) | 2.5 eq | 45% | 50% (Di-Boc) |
| Optimized Protocol | TEA (1.2 eq) | 1.05 eq | > 95% | < 2% |
| Catalyst-Free (Aq) | None | 1.05 eq | 90% | < 1% |
Data extrapolated from foundational primary amine Boc-protection studies[3][4][5].
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a "self-validating system." This means the workflow includes built-in physical and chemical checkpoints (e.g., dissolution states, specific TLC stains, and selective quenching) that confirm the reaction's success before you proceed to the next step.
Materials Required:
-
5-Iodo-2-aminoindane (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Step-by-Step Methodology:
-
Substrate Dissolution (Validation Checkpoint 1): Suspend 5-iodo-2-aminoindane in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar).
-
Causality: Complete dissolution is critical. If the substrate is partially insoluble, local concentration gradients of Boc₂O will form upon addition, driving di-Boc formation. If necessary, add 5-10% Methanol to achieve a homogenous solution.
-
-
Base Addition: Add TEA (1.2 eq) to the stirring solution. Do not add DMAP.
-
Controlled Electrophile Addition: Dissolve Boc₂O (1.05 eq) in a small volume of DCM and add it dropwise over 15–30 minutes to the 0 °C solution.
-
Causality: Dropwise addition controls the exothermic nature of the reaction and ensures the primary amine is always in excess relative to the active electrophile, effectively eliminating the di-Boc pathway[5].
-
-
Reaction Monitoring (Validation Checkpoint 2): Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Self-Validation: Stain the TLC plate with Ninhydrin. Unreacted 5-iodo-2-aminoindane will immediately stain an intense purple/blue. The desired N-Boc product lacks a free primary amine and will remain largely invisible to Ninhydrin without severe heating. The disappearance of the purple spot confirms complete conversion.
-
-
Selective Quenching (Validation Checkpoint 3): Quench the reaction by adding a saturated aqueous solution of NH₄Cl or 5% citric acid[3].
-
Causality: This mild acidic wash is a chemical purification gate. It selectively protonates and pulls any unreacted starting amine and TEA into the aqueous layer, leaving only the neutral N-Boc product in the organic layer.
-
-
Workup & Isolation: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product is typically >95% pure and ready for downstream coupling.
Self-validating experimental workflow for selective mono-Boc protection.
References
- Title: Technical Support Center: Di-tert-butyl Dicarbonate (Boc₂O)
- Title: Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols | Source: The Journal of Organic Chemistry (ACS Publications)
- Title: CA2826648C - Aminoindane compounds and use thereof in treating pain | Source: Google Patents | URL
- Title: US11896670B2 - Synthesis routes to access MDMA prodrugs by using controlled and non-controlled intermediates | Source: Google Patents | URL
- Title: Selective Mono‐BOC Protection of Diamines | Source: ResearchGate | URL
Sources
- 1. CA2826648C - Aminoindane compounds and use thereof in treating pain - Google Patents [patents.google.com]
- 2. US11896670B2 - Synthesis routes to access MDMA prodrugs by using controlled and non-controlled intermediates - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of Tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
Welcome to the technical support guide for tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome challenges related to the aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies required to achieve consistent and reproducible experimental results.
Section 1: Understanding the Solubility Challenge (FAQ)
This section addresses the fundamental reasons for the compound's poor aqueous solubility.
Q1: Why is my tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate not dissolving in water or aqueous buffers (e.g., PBS)?
Answer: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The principle of "like dissolves like" governs solubility, and this molecule is predominantly nonpolar and lipophilic ("fat-loving"), making it incompatible with polar solvents like water.
There are two main structural contributors to this hydrophobicity:
-
The Indan Scaffold: The core 2,3-dihydro-1H-indene structure is a bicyclic system rich in carbon and hydrogen, making it inherently nonpolar. The presence of an iodine atom further increases its molecular weight and lipophilicity.
-
The Tert-Butoxycarbonyl (Boc) Group: The large, bulky tert-butyl group is highly nonpolar and acts as a significant barrier to dissolution in water. While the carbamate functional group has some polar character, its influence is insufficient to counteract the large hydrophobic portions of the molecule.[1]
Q2: What are the key physicochemical properties of this compound that predict its low solubility?
Answer: While experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure and data from closely related analogs. These properties quantitatively confirm its hydrophobic nature.
| Property | Estimated Value | Implication for Aqueous Solubility |
| Molecular Weight | ~359.2 g/mol | High molecular weight often correlates with lower solubility. |
| Predicted LogP (XLogP3) | > 4.0 | A LogP value greater than 3 indicates high lipophilicity and poor aqueous solubility. |
| Hydrogen Bond Donors | 1 (the N-H group) | A low number of hydrogen bond donors limits interaction with the water solvent network. |
| Hydrogen Bond Acceptors | 2 (the C=O oxygens) | A low number of hydrogen bond acceptors limits interaction with the water solvent network. |
| Aqueous Solubility | Predicted to be very low (<1 mg/L) | The compound is practically insoluble in water. |
Section 2: First-Line Troubleshooting: Co-Solvent Systems
For most in vitro research applications, the use of a water-miscible organic co-solvent is the fastest and most straightforward method for solubilization. Dimethyl sulfoxide (DMSO) is the most common choice.[2]
Q3: What is the standard procedure for dissolving this compound for a biological assay?
Answer: The recommended approach is to first prepare a high-concentration stock solution in 100% anhydrous DMSO and then dilute this stock into your aqueous experimental medium.[3][4] This method ensures the compound is fully dissolved before being introduced to the aqueous environment, minimizing the risk of precipitation.[4]
Workflow for Co-Solvent Solubilization
Caption: Standard workflow for dissolving a hydrophobic compound using a DMSO co-solvent system.
Detailed Protocol: Preparing a 10 mM Stock Solution in DMSO
Materials:
-
tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate (MW: ~359.2 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 0.001 L * 359.2 g/mol = 3.59 mg
-
Weighing: Accurately weigh approximately 3.6 mg of the compound into a sterile vial.[5] Record the exact mass.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 3.59 mg, add 1.0 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.[2] If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) may also be used, but ensure the compound is stable at this temperature.[2]
-
Dilution for Assay: Perform serial dilutions of your DMSO stock solution into your final aqueous buffer or cell culture medium. Crucially, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity. [6] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5]
Section 3: Advanced Solubilization Strategies
If your experimental system is sensitive to DMSO or if you observe precipitation upon dilution, more advanced techniques may be required.
Q4: DMSO is interfering with my assay. What are the best alternatives?
Answer: When co-solvents are not viable, complexation agents such as cyclodextrins or surfactants are excellent alternatives. These agents encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent.[1][7]
Method 1: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[8] They can encapsulate hydrophobic "guest" molecules, like the title compound, forming a water-soluble "host-guest" complex.[1][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[10]
Protocol: Solubilization with HP-β-CD
-
Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-20% w/v in your desired buffer).
-
Add the solid tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate directly to the HP-β-CD solution.
-
Stir or vortex the mixture vigorously at room temperature for several hours (or overnight) to allow for complex formation.
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. The concentration of the dissolved compound should be determined analytically (e.g., via HPLC-UV).
Method 2: Surfactant-Based Micelles
Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[7] These micelles have a hydrophobic core that can sequester the insoluble compound, while the hydrophilic shell allows the entire structure to remain dispersed in water.[11] Non-ionic surfactants like Polysorbate 80 (Tween® 80) are often used in biological applications due to their lower toxicity compared to ionic surfactants.[7]
Protocol: Solubilization with Polysorbate 80
-
Prepare a solution of Polysorbate 80 in your aqueous buffer at a concentration well above its CMC (the CMC of Tween 80 is ~0.012 mM). A starting concentration of 0.5-1% (w/v) is common.
-
First, dissolve the compound in a small amount of a volatile organic solvent like ethanol.
-
Add this ethanolic solution of the compound dropwise to the stirring surfactant solution.
-
Allow the ethanol to evaporate by stirring the solution gently under a stream of nitrogen or in a fume hood. This leaves the compound entrapped within the micelles.
-
The final solution should be clear. Filter through a 0.22 µm syringe filter if necessary.
Comparison of Solubilization Methods
| Method | Mechanism | Pros | Cons |
| Co-Solvent (DMSO) | Increases solvent polarity compatibility.[3] | Simple, fast, effective for high concentration stocks.[2] | Can be toxic to cells at >0.5%; may interfere with some assays.[6] |
| Cyclodextrins | Encapsulation in a host-guest complex.[8] | Low cell toxicity; can improve compound stability.[9] | Can be expensive; may alter compound bioavailability by sequestering it.[12] |
| Surfactants | Sequestration within a micellar core.[7] | High loading capacity; established formulation technique.[11] | Can disrupt cell membranes; may interfere with protein assays.[13] |
Decision-Making Workflow
Sources
- 1. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Compound Solubility with Dimethylsulfoxide | Hampton Research [hamptonresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. jocpr.com [jocpr.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs | IntechOpen [intechopen.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | MDPI [mdpi.com]
- 13. Physicochemical characterization and toxicity evaluation of steroid-based surfactants designed for solubilization of poorly soluble drugs [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to the LC-MS Fragmentation Analysis of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
For researchers and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of confident decision-making. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a principal technique in this endeavor. This guide provides an in-depth analysis of the expected electrospray ionization (ESI) fragmentation patterns of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate, a compound featuring a trifecta of common structural motifs: a bulky protecting group, a halogenated aromatic system, and a cyclic amine derivative. By understanding its fragmentation logic, we can differentiate it from potential isomers and impurities, ensuring analytical certainty.
The Rationale Behind the Fragments: First Principles of Ionization and Dissociation
Before delving into the specific fragmentation of our target molecule, it is crucial to understand the underlying principles at play. In this analysis, we employ positive mode electrospray ionization (+ESI), a soft ionization technique that typically generates a protonated molecule, [M+H]⁺. This precursor ion is then subjected to collision-induced dissociation (CID), where it is accelerated into an inert gas, causing it to fragment in a predictable manner based on its structure and the stability of the resulting product ions.
For tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate, the protonation is most likely to occur at the carbamate group, which presents multiple potential sites for protonation, including the carbonyl oxygen and the nitrogen atom. The subsequent fragmentation is a cascade of events dictated by the inherent lability of the tert-butoxycarbonyl (Boc) protecting group and the strength of the carbon-iodine bond.
An Optimized Protocol for LC-MS/MS Analysis
To achieve reproducible and informative fragmentation data, a robust and well-defined analytical method is paramount. The following protocol has been designed for the analysis of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate on a standard triple quadrupole or Q-TOF mass spectrometer.
Experimental Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid).
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately polar compounds like our target analyte.
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for promoting protonation in +ESI mode.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow (Nitrogen):
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
MS1 Scan Range: m/z 100-500.
-
MS/MS (Product Ion Scan):
-
Precursor Ion: [M+H]⁺ (calculated m/z 360.04)
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to capture a full range of fragment ions.
-
Experimental Workflow Diagram
Predicted Fragmentation Pathways of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
The fragmentation of the protonated molecule ([M+H]⁺ at m/z 360.04) is expected to be dominated by the facile cleavage of the Boc group. This is a well-documented fragmentation pathway for N-Boc protected amines.[1][2] The initial and most prominent loss is that of isobutylene (C₄H₈), a neutral loss of 56 Da, leading to the formation of a carbamic acid intermediate. This is often followed by the subsequent loss of carbon dioxide (CO₂), a neutral loss of 44 Da, resulting in the protonated 5-iodo-2-aminoindan.[1][2]
Another key fragmentation pathway involves the direct cleavage of the carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making its cleavage a favorable process in CID.[3] This would result in a fragment where the iodine atom is lost.
The dihydroindene core itself can undergo fragmentation, although these are typically less favorable pathways compared to the loss of the Boc group. These fragmentations can include ring opening or the loss of small hydrocarbon fragments.
Proposed Fragmentation Diagram
Comparative Analysis: Distinguishing from Potential Alternatives
To confidently identify tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate, it is essential to compare its fragmentation pattern with those of plausible alternatives, such as positional isomers or related impurities.
| Compound/Fragment | Expected m/z of [M+H]⁺ | Key Diagnostic Fragment Ions (m/z) | Differentiating Features |
| tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate (Target) | 360.04 | 304.00, 260.00, 132.08 | The presence of the complete set of fragments resulting from the loss of isobutylene, CO₂, and iodine is characteristic. |
| tert-Butyl (4-iodo-2,3-dihydro-1H-inden-2-yl)carbamate (Isomer) | 360.04 | 304.00, 260.00, 132.08 | Fragmentation pattern will be very similar. Differentiation would likely require chromatographic separation or reference standards. |
| 5-Iodo-2,3-dihydro-1H-inden-2-amine (Unprotected Amine) | 260.00 | 132.08 | Lacks the characteristic losses of 56 Da and 100 Da from the Boc group. Its molecular ion corresponds to a major fragment of the target molecule.[4][5] |
| Di-Boc protected 5-iodo-2,3-dihydro-1H-inden-2-amine | 460.08 | 404.04, 360.04, 304.00 | Will show sequential losses of two Boc groups. |
Conclusion: A Roadmap for Confident Identification
The LC-MS/MS fragmentation of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate is characterized by a predictable and informative series of cleavages. The dominant fragmentation pathways are initiated by the loss of the labile tert-butoxycarbonyl protecting group, yielding characteristic neutral losses of 56 Da (isobutylene) and 100 Da (isobutylene and carbon dioxide). The subsequent fragmentation of the 5-iodo-2-aminoindan core, particularly the loss of the iodine atom, provides further structural confirmation.
By utilizing a well-defined LC-MS/MS protocol and understanding these fragmentation principles, researchers can confidently identify this molecule and distinguish it from potential isomers and related substances. This analytical rigor is fundamental to ensuring the quality and integrity of research and development in the chemical and pharmaceutical sciences.
References
-
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry. [Link]
-
The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. [Link]
-
5-Iodo-2-aminoindan. SWGDRUG.org. [Link]
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. ResearchGate. [Link]
Sources
- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. swgdrug.org [swgdrug.org]
Validation of stereochemical retention in tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate derivatives
Application Guide: Validation of Stereochemical Retention in tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate Derivatives
Executive Summary
The 2-aminoindane scaffold is a privileged pharmacophore in neuropharmacology, frequently utilized in the development of 5-HT receptor agonists and monoamine oxidase inhibitors[1]. Functionalization of the aromatic ring—specifically at the 5-position—is a critical step in Structure-Activity Relationship (SAR) campaigns. The intermediate tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate provides an ideal handle for transition-metal-catalyzed cross-coupling.
However, as application scientists, we frequently observe a critical failure point in these workflows: the assumption that the bulky tert-butyloxycarbonyl (Boc) protecting group is sufficient to lock the C2 stereocenter. Prolonged exposure to base at elevated temperatures can lead to transient deprotonation at the C2 carbon, resulting in an achiral intermediate and subsequent loss of enantiomeric excess (ee). This guide objectively compares synthetic methodologies and analytical validation techniques to ensure absolute stereoretention during the derivatization of 5-iodo-2-aminoindanes.
Workflow comparing cross-coupling strategies and analytical validation for stereoretention.
Section 1: Mechanistic Context & Comparative Synthetic Methodologies
When functionalizing the 5-iodo position with aryl or alkyl groups, the choice of cross-coupling conditions directly dictates the stereochemical outcome.
1. Base-Mediated Suzuki-Miyaura Coupling (High Risk): Suzuki-Miyaura coupling is the industry standard due to the bench-stability of boronic acids. However, it requires an exogenous base. Even when mild bases like K₂CO₃ are used to mitigate C2 epimerization, the required thermal activation (60–80 °C) still poses a significant racemization risk over prolonged reaction times.
2. Base-Free Negishi Coupling (Best Practice): Negishi coupling utilizes highly nucleophilic organozinc reagents, allowing the transmetalation step to occur without any exogenous base and at ambient temperature. This completely abrogates the base-catalyzed deprotonation pathway, ensuring >99% retention of the original stereocenter[2].
Mechanistic divergence of C2 stereocenter integrity under basic vs. base-free conditions.
Quantitative Performance Comparison
Table 1: Cross-Coupling Performance Matrix for 5-Iodo-2-aminoindane Derivatization
| Synthetic Methodology | Catalyst System | Reaction Conditions | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| Standard Suzuki | Pd(dppf)Cl₂ / K₂CO₃ | 1,4-Dioxane/H₂O, 80 °C, 12h | 82% | 88.5% (Partial Racemization) |
| Modified Suzuki | Pd(PPh₃)₄ / CsF | Toluene/MeOH, 60 °C, 16h | 78% | 94.0% |
| Negishi Coupling | Pd₂(dba)₃ / XPhos | THF, 25 °C, 4h | 89% | >99.5% (Full Retention) |
Section 2: Self-Validating Experimental Protocols
Protocol 1: Base-Free Negishi Cross-Coupling (Recommended)
Objective: Couple a phenyl group to the 5-iodo position while strictly maintaining C2 stereochemistry.
-
Causality of Reagent Choice: Organozinc reagents are sufficiently nucleophilic to undergo transmetalation with the Pd(II) intermediate without the need for exogenous base. Conducting the reaction at 25 °C preserves the thermal stability of the Boc group and prevents enamine tautomerization.
-
Step-by-Step:
-
Prepare phenylzinc iodide (1.5 eq) in anhydrous THF under argon.
-
Self-Validation Checkpoint: Titrate a 1.0 mL aliquot of the organozinc reagent with a standardized iodine/THF solution until a persistent brown color remains. Logic: This ensures exact organometallic stoichiometry, preventing unreacted iodoindane from complicating downstream chiral purification.
-
Charge a separate Schlenk flask with tert-butyl (S)-(5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) in THF.
-
Add the titrated organozinc solution dropwise at 25 °C. Stir for 4 hours.
-
Self-Validation Checkpoint: Quench a 50 µL reaction aliquot with saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS. The reaction is complete when the molecular ion peak of the starting material (m/z 359) is entirely replaced by the product mass.
-
Perform standard aqueous workup and purify via silica gel chromatography.
-
Protocol 2: Analytical Chiral HPLC Validation
Synthetic optimization is meaningless without robust analytical validation. Chiral HPLC remains the gold standard for quantifying the enantiomeric ratio of 2-aminoindane derivatives[1].
-
Causality of Mobile Phase Selection: The separation of 2-aminoindane enantiomers relies on specific hydrogen bonding with the stationary phase (e.g., Chiralpak IC). A standard normal-phase mixture of Hexane/DCM/EtOH is used. However, secondary interactions between the carbamate moiety and the silica support often lead to severe peak tailing. The addition of 0.1% isopropylamine acts as a dynamic silanol blocker, sharpening the peaks and drastically improving the resolution (Rs)[3].
-
Step-by-Step:
-
Prepare a 1 mg/mL solution of the purified cross-coupled product in HPLC-grade Methanol[3].
-
Self-Validation Checkpoint: Prior to analyzing the synthetic batch, inject a deliberately synthesized racemic standard. Verify that the resolution (Rs) between the (R) and (S) peaks is ≥ 2.5. Logic: If Rs < 2.5, the method cannot accurately quantify trace amounts of the minor enantiomer. Adjust the EtOH modifier concentration until baseline separation is achieved.
-
Run the sample on a Chiralpak IC column (4.6 × 250 mm, 5 µm) using an isocratic mobile phase of Hexane/DCM/EtOH/isopropylamine (80:10:10:0.1) at a flow rate of 1.0 mL/min[3].
-
Monitor UV absorbance at 220 nm. Integrate peak areas to calculate % ee, ensuring chiral purity exceeds 99.5%[4].
-
Quantitative Analytical Parameters
Table 2: Chiral HPLC Validation Metrics for 2-Aminoindane Derivatives
| Analytical Parameter | Target Metric | Causality / Significance |
| Column Chemistry | Chiralpak IC (Cellulose-based) | Provides optimal chiral recognition via π-π and dipole interactions. |
| Mobile Phase Modifier | 0.1% Isopropylamine | Suppresses peak tailing; essential for accurate integration of trace epimers. |
| Resolution (Rs) | > 2.5 (Baseline Separation) | Guarantees the minor enantiomer is not artificially inflated by peak overlap. |
| Limit of Detection (LOD) | 0.05% minor enantiomer | Validates "absolute stereoretention" claims in methodology papers. |
Conclusion
For the derivatization of tert-butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate, base-free Negishi coupling is the superior synthetic choice to preserve C2 stereochemistry, outperforming traditional Suzuki-Miyaura methods. Regardless of the synthetic route chosen, rigorous analytical validation using optimized Chiral HPLC with amine-modified mobile phases is mandatory to confirm enantiomeric purity.
Sources
- 1. WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement - Google Patents [patents.google.com]
- 2. Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230183199A1 - 2-aminoindane compounds for mental disorders or enhancement - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
